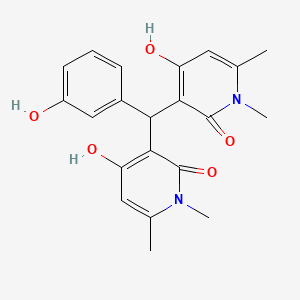

3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Description

Properties

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(3-hydroxyphenyl)methyl]-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-11-8-15(25)18(20(27)22(11)3)17(13-6-5-7-14(24)10-13)19-16(26)9-12(2)23(4)21(19)28/h5-10,17,24-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOZKZDKKPGBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(C2=CC(=CC=C2)O)C3=C(C=C(N(C3=O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), also known by its IUPAC name, is a compound with the molecular formula C21H22N2O5. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antiviral properties. This article reviews the current understanding of its biological activity based on diverse sources.

- Molecular Formula : C21H22N2O5

- Molecular Weight : 382.416 g/mol

- Purity : Typically 95% .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Molecular docking studies indicate that it exhibits good binding affinity to the SARS-CoV-2 main protease (Mpro), suggesting its potential use in COVID-19 treatment. The binding affinity was found to be comparable to that of Darunavir, a known antiviral drug .

Antibacterial Activity

The compound has demonstrated notable antibacterial properties. It was tested against various Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial replication and viral propagation. The interaction with the SARS-CoV-2 protease suggests a mechanism that could disrupt viral lifecycle processes . Additionally, its antibacterial action may involve interference with topoisomerase enzymes, which are crucial for DNA replication in bacteria .

Case Study 1: Antiviral Efficacy

A study conducted on synthesized derivatives of similar compounds showed promising results against SARS-CoV-2. The research utilized molecular docking techniques to assess binding interactions, revealing that modifications in the chemical structure could enhance antiviral efficacy .

Case Study 2: Antibacterial Testing

In another study focusing on antibacterial activity, various derivatives were synthesized and tested for their effectiveness against a range of bacterial strains. The results indicated that certain modifications led to increased potency compared to standard antibiotics like ampicillin and streptomycin .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related analogs:

Functional and Mechanistic Insights

- Monomeric vs. Dimeric Pyridinones: The dimeric structure of the target compound may enhance binding to biomolecular targets (e.g., fibrillar proteins) due to increased surface area and cooperative interactions, unlike its monomeric counterpart, which lacks such bridging groups .

- Comparison with RS-0406: Both the target compound and RS-0406 feature hydroxyphenyl groups, but RS-0406’s pyridazine core may facilitate stronger π-π stacking with amyloid fibrils. However, the bis-pyridinone scaffold in the target compound could offer superior solubility or metabolic stability .

- Anti-inflammatory Pyridazinone: The pyridazinone derivative in demonstrates potent anti-inflammatory activity, whereas the target compound’s pyridinone rings and hydroxyphenyl bridge suggest divergent mechanisms, possibly targeting oxidative stress or protein misfolding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), and how can purity be ensured during synthesis?

- Methodology: Use a multi-step condensation reaction under inert atmosphere, employing catalysts like acetic acid or p-toluenesulfonic acid. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Recrystallization in ethanol-water mixtures (7:3 v/v) enhances crystallinity and removes unreacted intermediates .

- Validation: Compare NMR (¹H, ¹³C) and FTIR spectra with reference standards to verify structural integrity. Ensure residual solvent levels meet ICH guidelines (<0.1% for Class 3 solvents) .

Q. How can researchers characterize the compound’s solubility and stability under varying pH conditions?

- Experimental Design: Conduct shake-flask solubility studies in buffered solutions (pH 1.2–7.4) at 25°C. Use UV-Vis spectrophotometry to quantify solubility. For stability, incubate samples at 40°C/75% RH for 30 days and analyze degradation products via LC-MS .

- Data Interpretation: A pH-solubility profile table can identify optimal formulation conditions. Stability data should adhere to Arrhenius kinetics to predict shelf-life.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity (e.g., antioxidant vs. pro-oxidant effects)?

- Hypothesis Testing: Design dose-response assays (0.1–100 µM) in cell models (e.g., HepG2) under oxidative stress (H₂O₂-induced). Measure ROS levels using fluorescent probes (DCFH-DA) and correlate with cytotoxicity (MTT assay).

- Comparative Analysis: Use multivariate statistics (ANOVA with Tukey’s post-hoc test) to differentiate context-dependent effects. Cross-validate findings with transcriptomic data (e.g., Nrf2 pathway activation) .

Q. How does the compound’s chelation behavior impact its pharmacological profile?

- Methodology: Perform potentiometric titrations (pH 2–12) to determine metal-binding constants (e.g., Fe³⁺, Cu²⁺). Use DFT calculations (B3LYP/6-31G**) to model ligand-metal interactions. Validate with EXAFS spectroscopy for coordination geometry .

- Biological Relevance: Test metal-chelated complexes in vitro for enhanced or reduced bioactivity (e.g., antimicrobial assays against S. aureus).

Q. What environmental fate studies are critical for assessing ecological risks of this compound?

- Abiotic: Measure hydrolysis half-life (pH 7, 25°C) and photodegradation under UV light (λ = 254 nm).

- Biotic: Use OECD 301F respirometry to assess biodegradability in activated sludge.

- Data Table:

| Parameter | Value | Method |

|---|---|---|

| Hydrolysis t₁/₂ | 72 hours | HPLC-UV |

| Photodegradation | 40% in 24h | LC-MS/MS |

| Biodegradability | <10% in 28d | OECD 301F |

Methodological Challenges & Solutions

Q. How to address variability in antioxidant assay results (e.g., DPPH vs. FRAP)?

- Root Cause Analysis: DPPH assays may underestimate activity due to steric hindrance from the compound’s bulky structure. FRAP assays better reflect electron-donating capacity.

- Standardization: Pre-incubate samples with β-carotene linoleate system to assess lipid peroxidation inhibition, ensuring physiological relevance .

Q. What advanced techniques elucidate the compound’s solid-state polymorphism?

- Techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.